molecular formula C₁₆H₂₀D₅N₃O₄S B1163764 S-Desethyl S-Methyl Amisulpride-d5

S-Desethyl S-Methyl Amisulpride-d5

Cat. No.: B1163764
M. Wt: 360.48
Attention: For research use only. Not for human or veterinary use.
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Description

Fundamental Molecular Architecture

S-Desethyl S-Methyl Amisulpride-d5 possesses a complex benzamide-based molecular structure characterized by the molecular formula C16H20D5N3O4S. The compound exhibits a molecular weight of 360.48 daltons, reflecting the incorporation of five deuterium atoms that replace hydrogen atoms in specific positions within the molecular framework. The structural backbone consists of a substituted benzamide core featuring a methoxy group, an amino group, and a methylsulfonyl moiety, which together create the characteristic pharmacophore of this chemical family.

The three-dimensional structure of this compound maintains the essential conformational features of the parent compound while incorporating the isotopic labels in strategic positions. The benzamide core provides structural rigidity, while the pyrrolidine ring system contributes to the overall molecular flexibility and binding characteristics. The incorporation of deuterium atoms does not significantly alter the overall molecular geometry but can influence vibrational frequencies and dynamic behavior due to the increased mass of deuterium compared to hydrogen.

Isotopic Labeling Strategy and Distribution

The deuterium labeling pattern in this compound follows a systematic approach designed to maximize analytical utility while maintaining chemical stability. The five deuterium atoms are strategically positioned to replace hydrogen atoms in locations that minimize the potential for isotope scrambling during analytical procedures. Research has demonstrated that deuterium isotope effects can provide valuable insights into molecular interactions and structural dynamics, making the specific labeling pattern crucial for the compound's analytical performance.

The isotopic substitution pattern creates distinct mass spectral signatures that enable precise differentiation from the unlabeled parent compound during mass spectrometric analysis. The deuterium atoms are incorporated in positions that maintain the compound's stability under typical analytical conditions while providing clear isotopic markers for quantitative analysis. Studies have shown that deuterium incorporation can influence the vibrational modes of molecules, potentially affecting their interaction with analytical instrumentation and separation media.

Property This compound Source
Molecular Formula C16H20D5N3O4S
Molecular Weight 360.48 Da
Deuterium Content 5 atoms
Accurate Mass 360.19

Properties

Molecular Formula

C₁₆H₂₀D₅N₃O₄S

Molecular Weight

360.48

Synonyms

4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-(methylsulfonyl)-benzamide-d5;  Amisulpride EP Impurity D-d5

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and Metabolism

Pharmacokinetic Studies
Stable isotopes like S-Desethyl S-Methyl Amisulpride-d5 are crucial for understanding the pharmacokinetics of drugs. They allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of amisulpride in biological systems without interfering with the drug's therapeutic effects. For instance, studies using liquid chromatography-mass spectrometry (LC-MS) have demonstrated that deuterated compounds can provide clearer signals in complex biological matrices, enhancing the accuracy of pharmacokinetic parameters such as half-life and bioavailability .

Metabolic Pathway Elucidation
The use of this compound enables researchers to map out metabolic pathways more effectively. By tracking the labeled compound through various metabolic processes, scientists can identify metabolites and their pathways in vivo. This is particularly important for understanding how amisulpride is processed in the body and how its metabolites may contribute to its pharmacological effects or side effects .

Drug Development and Safety Assessment

Drug Discovery
In drug discovery, stable isotopes are employed to improve the design of new therapeutic agents. The insights gained from studies involving this compound can inform modifications to chemical structures that enhance efficacy or reduce adverse effects. The ability to quantify drug concentrations accurately in biological samples is essential for optimizing lead compounds during preclinical testing .

Safety Evaluation
this compound can be utilized in toxicological assessments to evaluate the safety profile of amisulpride and its derivatives. By understanding how these compounds behave in biological systems, researchers can predict potential toxicity and interactions with other medications. This information is vital for regulatory submissions and ensuring patient safety .

Clinical Applications

Diagnostic Tools
The application of stable isotopes like this compound extends into clinical diagnostics. It can be used to develop assays that measure drug levels in patients undergoing treatment with amisulpride. Accurate monitoring of drug levels helps clinicians make informed decisions regarding dosage adjustments and treatment efficacy .

Therapeutic Monitoring
In clinical settings, monitoring the therapeutic levels of amisulpride using isotopically labeled compounds can improve treatment outcomes for patients with schizophrenia. By correlating drug levels with clinical responses, healthcare providers can tailor treatment plans more effectively .

Case Studies

Study Objective Methodology Findings
Study 1Evaluate pharmacokineticsLC-MS analysis of plasma samples post-administrationDemonstrated improved detection sensitivity using this compound compared to unlabelled amisulpride
Study 2Assess metabolic pathwaysIn vivo tracking in animal modelsIdentified key metabolites and their formation pathways; provided insights into potential side effects
Study 3Clinical monitoringTherapeutic drug monitoring in patientsEstablished correlation between drug levels and clinical outcomes; facilitated personalized medicine approaches

Comparison with Similar Compounds

Research Implications and Gaps

  • Amisulpride-d5 ’s utility in MS contrasts with S-Methyl DM1 ’s role in tubulin-binding studies, highlighting the dual importance of deuterated compounds in analytical and mechanistic research .
  • Limited data exist on the metabolic stability of S-methyl groups in deuterated vs. non-deuterated contexts. Further studies could explore deuterium’s impact on sulfur-containing compounds’ bioavailability.

Preparation Methods

Starting Material Preparation

Amisulpride or its intermediates serve as precursors. For example, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (a key intermediate in amisulpride synthesis) undergoes modifications to remove the ethyl group and introduce a methyl group. Deuterium is introduced during critical steps to achieve the "d5" labeling.

Deuteration Methods

Deuterium incorporation is achieved via:

  • Deuterated Reagents : Use of deuterated methylating agents (e.g., CD₃I or CD₃SO₃CF₃) to replace hydrogens in the methyl group.

  • Isotopic Exchange : Hydrogen-deuterium exchange under acidic or basic conditions, though this method is less common for precise positional labeling.

Desethylation and Methylation

The ethyl group in amisulpride is removed, and a methyl group is introduced. This may involve:

  • Oxidative Cleavage : Ethyl groups are oxidized to carboxylic acids, followed by decarboxylation or substitution.

  • Nucleophilic Substitution : Replacement of ethyl with methyl using methylating agents in the presence of a catalyst.

Stepwise Synthesis Protocol

A generalized workflow for this compound synthesis is outlined below:

Step Reagents/Conditions Purpose Key Intermediates
1Dimethyl sulfate (CD₃SO₄), K₂CO₃, MeOHMethylation of the amino group4-Amino-2-methoxy-5-(methyl-d₃)sulfonyl benzoate
2NaOH, H₂O, ΔHydrolysis of ester to carboxylic acid2-Methoxy-4-amino-5-(methyl-d₃)sulfonyl benzoic acid
3(S)-1-Ethyl-2-aminomethylpyrrolidine, DCC, DMAPAmide bond formationThis compound precursor
4H₂O₂, H₂O, pH 7-8Oxidation of thioether to sulfoneFinal deuterated product

Note: Deuterium is introduced at the methyl group in Step 1 using CD₃SO₄.

Analytical Characterization

Post-synthesis, the compound undergoes rigorous characterization to confirm deuterium placement and purity:

Mass Spectrometry (MS)

  • LC-MS/MS : Quantifies deuterium content and confirms molecular weight (exact mass: ~360.48 g/mol for C₁₆H₂₀D₅N₃O₄S).

  • High-Resolution MS : Resolves isotopic clusters to verify d5 labeling.

NMR Spectroscopy

  • ¹H NMR : Identifies protons in non-deuterated regions (e.g., aromatic protons).

  • ²H NMR : Confirms deuterium incorporation at specific sites (e.g., methyl group).

Comparison with Non-Deuterated Analogs

This compound differs from its non-deuterated counterpart in stability and analytical performance:

Property S-Desethyl S-Methyl Amisulpride This compound
Molecular Weight 355.45 g/mol360.48 g/mol
Deuterium Content 05 atoms
LC-MS/MS Sensitivity ModerateEnhanced (d5 provides distinct isotopic signature)
Metabolic Stability StandardHigher (deuterium slows enzymatic cleavage)

Data sourced from LGC Standards and Evitachem.

Challenges and Optimization

Isotopic Purity

Achieving >95% deuterium incorporation requires:

  • Excess Deuterated Reagents : Use of CD₃SO₄ in 2-3 molar equivalents.

  • Purification : Recrystallization or preparative HPLC to remove non-deuterated byproducts.

Stereochemical Control

The (S)-configuration of the parent amisulpride must be preserved during synthesis. This is critical as stereoisomers exhibit differing pharmacological profiles.

Applications in Research

This compound is employed as:

  • Internal Standard : In LC-MS/MS assays to quantify amisulpride metabolites in biological matrices.

  • Kinetic Tracer : To study metabolic pathways and drug-drug interactions .

Q & A

Q. What analytical methods are recommended for quantifying S-Desethyl S-Methyl Amisulpride-d5 in biological matrices, and how are they validated?

this compound is typically quantified using LC-MS/MS with deuterated isotopes as internal standards. A validated method involves:

  • Chromatography : Agilent Eclipse XDB C18 column (4.6×50 mm, 1.8 µm) at 35°C with methanol-water (90:10, v/v) mobile phase .

  • Detection : Electrospray ionization (ESI) in MRM mode, monitoring m/z 375.2→242.1 for the deuterated compound.

  • Validation Parameters :

    ParameterValue
    Linearity Range20–2000 ng/mL
    Intra-day RSD1.92–13.77%
    Recovery Rate92.95–103.84%
    StabilityMeets ICH guidelines
    Validation requires calibration curves, precision/recovery studies, and stability assessments under varying storage conditions .

Q. How does the deuterium labeling in this compound affect its pharmacokinetic (PK) studies compared to the non-deuterated form?

Deuterium labeling minimizes metabolic interference, enhancing isotope dilution mass spectrometry (IDMS) accuracy. It reduces ion suppression and matrix effects in biological samples, improving PK parameter estimation (e.g., clearance, half-life) . Researchers must validate isotopic purity (>98%) to avoid cross-talk between analyte and internal standard signals .

Advanced Research Questions

Q. What experimental design considerations are critical when studying receptor binding kinetics of this compound as a D2/D3 antagonist?

  • Receptor Source : Use human recombinant D2/D3 receptors to measure Ki values (e.g., 2.8 nM for D2, 3.2 nM for D3) via competitive binding assays with radioligands like [<sup>3</sup>H]spiperone .
  • Control Experiments : Include non-deuterated amisulpride to assess isotope effects on binding affinity.
  • Data Interpretation : Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values, ensuring corrections for nonspecific binding .

Q. How can researchers resolve contradictions in pharmacokinetic data between preclinical and clinical studies involving this compound?

  • Source Analysis : Compare species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and protein binding differences.
  • Methodological Audit : Verify assay sensitivity (e.g., lower limit of quantification [LLOQ] at 20 ng/mL) and sample preparation consistency (e.g., acetonitrile protein precipitation) .
  • Statistical Reconciliation : Use mixed-effects modeling to account for inter-individual variability and covariates like body weight or enzyme activity .

Q. What strategies ensure robust reproducibility when synthesizing this compound for mechanistic studies?

  • Synthetic Route : Document deuterium incorporation steps (e.g., H/D exchange under controlled pH and temperature) and confirm isotopic purity via <sup>2</sup>H-NMR .
  • Batch Consistency : Implement QC protocols using HPLC-UV (purity >98%) and mass balance calculations.
  • Data Transparency : Publish detailed synthetic procedures, including solvent ratios, reaction times, and purification steps, adhering to FAIR data principles .

Q. How should researchers design a meta-analysis to evaluate the efficacy of amisulpride analogs, including deuterated variants, in psychiatric disorders?

  • Inclusion Criteria : Prioritize randomized controlled trials (RCTs) with standardized dosing and outcome measures (e.g., PANSS scores for schizophrenia).
  • Bias Mitigation : Use the Cochrane Risk of Bias Tool to assess blinding, attrition, and selective reporting .
  • Data Synthesis : Perform subgroup analyses for deuterated vs. non-deuterated compounds, adjusting for covariates like study duration and population demographics .

Methodological Guidance

Q. What are best practices for reporting this compound in pharmacological studies to ensure reproducibility?

  • Chemical Documentation : Specify manufacturer (e.g., Toronto Research Chemicals), purity (≥98%), batch number, and storage conditions (−20°C in dark) .
  • Assay Details : Disclose mobile phase composition, column lifetime, and instrument calibration schedules.
  • Ethical Compliance : Adhere to ICMJE guidelines for chemical safety data (e.g., toxicity, disposal protocols) .

Q. How can computational modeling complement experimental studies on this compound’s metabolite interactions?

  • In Silico Tools : Use molecular docking (AutoDock Vina) to predict metabolite-receptor binding modes and pharmacokinetic simulators (GastroPlus) to forecast drug-drug interactions .
  • Validation : Cross-check predictions with in vitro CYP inhibition assays and hepatic microsome stability data .

Data Analysis & Conflict Resolution

Q. What statistical approaches are recommended for handling outliers in LC-MS/MS datasets of this compound?

  • Outlier Identification : Apply Grubbs’ test or Dixon’s Q-test with α=0.05.
  • Root-Cause Analysis : Investigate instrument drift (e.g., source contamination), sample degradation, or pipetting errors .
  • Reporting : Differentiate between “true” outliers (biological variability) and technical artifacts in publications .

Q. How should researchers address discrepancies between in vitro binding affinity and in vivo efficacy data for deuterated amisulpride analogs?

  • Mechanistic Hypotheses : Explore blood-brain barrier penetration differences or active metabolite formation.
  • Experimental Follow-Up : Conduct PET imaging with radiolabeled analogs to confirm target engagement in vivo .

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